molecular formula C20H15FN4O3S B2726042 2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(thiophen-2-ylmethyl)acetamide CAS No. 1251695-78-9

2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(thiophen-2-ylmethyl)acetamide

Cat. No. B2726042
CAS RN: 1251695-78-9
M. Wt: 410.42
InChI Key: OXPDMSKJTVGYKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(thiophen-2-ylmethyl)acetamide is a useful research compound. Its molecular formula is C20H15FN4O3S and its molecular weight is 410.42. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(thiophen-2-ylmethyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(thiophen-2-ylmethyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antimicrobial Applications

Compounds with structural features similar to the one have been synthesized and evaluated for their antimicrobial properties. For instance, derivatives of 2-mercapto-5-phenyl-1,3,4-oxadiazole have shown significant antimicrobial activity against a broad panel of bacterial and fungal strains. The presence of fluorine atoms and specific structural configurations enhances their antimicrobial efficacy (Parikh & Joshi, 2014).

Anticancer Activity

Research into similar compounds has also highlighted their potential as anticancer agents. Studies have found that certain derivatives exhibit potent cytotoxic activities against various cancer cell lines, including breast cancer. The structural and spectral features of these compounds have been correlated with their anticancer efficacy, with specific modifications enhancing their activity (Abu-Melha, 2021).

Kinase Inhibitory Activities

Some derivatives have been designed and evaluated for their inhibitory activities against specific kinases, such as Src kinase, which is implicated in cancer progression. These studies have helped in understanding the structure-activity relationships, providing insights into the design of more effective kinase inhibitors (Fallah-Tafti et al., 2011).

Sensing and Imaging Applications

Additionally, oxadiazole derivatives have been explored for their potential in sensing and imaging applications. Fluorescence studies on thiophene substituted 1,3,4-oxadiazole derivatives have demonstrated their potential as sensors for specific chemicals, indicating a versatile application beyond therapeutic uses (Naik, Khazi, & Malimath, 2018).

properties

IUPAC Name

2-[3-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15FN4O3S/c21-14-7-5-13(6-8-14)18-23-19(28-24-18)16-4-1-9-25(20(16)27)12-17(26)22-11-15-3-2-10-29-15/h1-10H,11-12H2,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXPDMSKJTVGYKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)C(=C1)C2=NC(=NO2)C3=CC=C(C=C3)F)CC(=O)NCC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(thiophen-2-ylmethyl)acetamide

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